Phillyrin

Vue d'ensemble

Description

La Phillyrine est un glycoside lignane extrait de la plante médicinale chinoise traditionnelle Forsythia suspensa (Thunb.) Vahl (Oleaceae). On la trouve principalement dans les racines, les tiges, les feuilles et les fruits de la plante, avec la concentration la plus élevée dans les feuilles . La Phillyrine a été reconnue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, anti-obésité et anti-tumoraux .

Mécanisme D'action

Forsythin, also known as Phillyrin or UNII-VE9P4964MG, is a bioactive compound extracted from the fruit of the medicinal plant Forsythia suspensa . It has been widely used in traditional Chinese medicine due to its various pharmacological effects .

Target of Action

Forsythin primarily targets the Phosphodiesterase 4 (PDE4) enzyme . PDE4 is an enzyme that controls the amplitude and duration of cyclic adenosine monophosphate (cAMP)-induced physiological processes . By inhibiting PDE4, Forsythin can modulate these processes, which are crucial in immune and inflammatory responses .

Mode of Action

Forsythin interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels, which in turn modulates various physiological processes. The suppression of PDE4 by Forsythin can lead to immunosuppressive effects, making it a potential therapeutic agent for immune-related disorders .

Biochemical Pathways

Forsythin affects various biochemical pathways. It modulates pathways such as oxidative stress, anti-inflammation, NF-κB signaling, 2-AG, Nrf2 signaling, acetylcholinesterase, PI3K-Akt signaling, ferroptosis, gut-brain axis, TLR4 signaling, endoplasmic reticulum stress, PI3K/Akt/mTOR signaling, and PPARγ signaling pathway . These pathways play crucial roles in the body’s immune response, inflammation, and cellular stress responses .

Pharmacokinetics

The pharmacokinetic properties of Forsythin, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. Detailed information on the adme properties of forsythin is currently limited

Result of Action

At the molecular and cellular level, Forsythin exhibits anti-inflammatory action by suppressing the production of pro-inflammatory cytokines and mediators . It also reduces reactive oxygen species (ROS) accumulation, serving as an antioxidant . These actions contribute to Forsythin’s therapeutic effects, including its anti-inflammatory, antioxidant, and immunosuppressive effects .

Analyse Biochimique

Biochemical Properties

Forsythin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Forsythin has been shown to inhibit the activity of lipopolysaccharide-induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages . Additionally, Forsythin interacts with signaling molecules such as JAK-STATs and p38 MAPKs, modulating their phosphorylation and activity . These interactions highlight Forsythin’s potential as an anti-inflammatory agent.

Cellular Effects

Forsythin exerts significant effects on various types of cells and cellular processes. In macrophages, Forsythin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also reduces the accumulation of reactive oxygen species (ROS), demonstrating its antioxidant properties . Forsythin influences cell signaling pathways, including the JAK-STAT and p38 MAPK pathways, leading to altered gene expression and reduced inflammation . Furthermore, Forsythin has been shown to modulate cellular metabolism by affecting the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Forsythin involves its interaction with key signaling pathways and biomolecules. Forsythin inhibits the activation of JAK-STATs and p38 MAPKs, which are critical for the production of pro-inflammatory cytokines and mediators . By suppressing these pathways, Forsythin reduces the expression of iNOS and COX-2, leading to decreased levels of NO and PGE2 . Additionally, Forsythin acts as an antioxidant by reducing ROS production . These molecular interactions underscore Forsythin’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

Forsythin’s effects in laboratory settings have been studied over various time frames. In pharmacokinetic studies, Forsythin was found to be well-absorbed and extensively metabolized in healthy subjects . The compound reached a steady state within three days of multiple-dose administration, and its primary metabolites were identified as aglycone M1, M1 sulfate (M2), and M1 glucuronide (M7) . Forsythin’s stability and degradation over time have also been evaluated, with findings indicating that it remains stable under laboratory conditions . Long-term studies have shown that Forsythin maintains its anti-inflammatory and antioxidant effects over extended periods .

Dosage Effects in Animal Models

The effects of Forsythin vary with different dosages in animal models. In preclinical studies, Forsythin demonstrated antiviral, antipyretic, and anti-inflammatory effects at doses ranging from 6.75 to 27 mg/kg . The compound showed good antiviral activity at a dose range of 16 to 26 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings suggest that Forsythin has a favorable safety profile within the effective dose range.

Metabolic Pathways

Forsythin undergoes extensive metabolism in the body, primarily through hydrolysis and sulfation . The initial metabolic pathway involves the hydrolysis of Forsythin to form aglycone M1, which is further sulfated to produce M1 sulfate (M2) and glucuronidated to form M1 glucuronide (M7) . Sulfation is the predominant metabolic pathway, with M2 being the major metabolite . The enzymes involved in these processes include sulfotransferase 1A1 and UDP-glucuronosyltransferase 1A8 . These metabolic pathways highlight the complex biotransformation of Forsythin in the body.

Transport and Distribution

Forsythin is transported and distributed within cells and tissues through various mechanisms. The compound is well-absorbed after oral administration and is extensively metabolized . Forsythin and its metabolites are primarily excreted in the urine, with M2 accounting for the majority of the excreted dose . The transport of Forsythin involves specific transporters, such as organic anion transporter 3, which facilitates the renal excretion of M2 . These findings provide insights into the pharmacokinetics and distribution of Forsythin in the body.

Subcellular Localization

The subcellular localization of Forsythin has been studied to understand its activity and function within cells. Forsythin has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization in the nucleus suggests its potential role in modulating gene expression and transcriptional activity . Additionally, Forsythin’s presence in the cytoplasm indicates its involvement in cytoplasmic signaling pathways and metabolic processes . These findings highlight the multifaceted role of Forsythin within cells.

Méthodes De Préparation

La Phillyrine peut être préparée en utilisant une méthode verte et rapide à partir des feuilles de Forsythia suspensa, atteignant une pureté supérieure à 93% . Pour améliorer sa solubilité dans l'eau, la Phillyrine peut être complexée avec des cyclodextrines. La préparation implique le mélange de la Phillyrine avec différents types de cyclodextrines, telles que l'hydroxypropyl-β-cyclodextrine, la diméthyl-β-cyclodextrine et la β-cyclodextrine, dans un rapport stoechiométrique de 1:1 . Cette méthode améliore considérablement la solubilité dans l'eau et la capacité antioxydante de la Phillyrine .

Analyse Des Réactions Chimiques

La Phillyrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent:

Oxydation: La Phillyrine peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être réalisées en utilisant le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxydes ou des amines.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la Phillyrine peut conduire à la formation de quinones correspondantes, tandis que la réduction peut donner des dérivés alcooliques.

Applications De Recherche Scientifique

La Phillyrine a un large éventail d'applications en recherche scientifique:

Médecine: La Phillyrine présente des propriétés anti-inflammatoires, anti-tumorales et cardioprotectrices.

Mécanisme d'action

La Phillyrine exerce ses effets par le biais de diverses cibles et voies moléculaires. Par exemple, elle inhibe la lipase des triglycérides adipeux, une enzyme clé responsable de la lipolyse, en interagissant avec des acides aminés spécifiques dans le site actif de l'enzyme . De plus, la Phillyrine active la voie de signalisation Janus kinase/Signal transducer and activator of transcription 3 (JAK2/STAT3), qui joue un rôle dans ses effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

La Phillyrine est unique parmi les glycosides lignanes en raison de ses diverses propriétés pharmacologiques. Les composés similaires comprennent:

Forsythiaside: Un autre glycoside lignane de Forsythia suspensa avec des propriétés anti-inflammatoires et antioxydantes similaires.

Arctiine: Un glycoside lignane présent dans l'Arctium lappa avec des effets anti-tumoraux et anti-inflammatoires.

Matairesinol: Un lignane présent dans diverses plantes avec des propriétés antioxydantes et anticancéreuses.

La Phillyrine se distingue par sa grande efficacité et sa faible toxicité, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Propriétés

IUPAC Name |

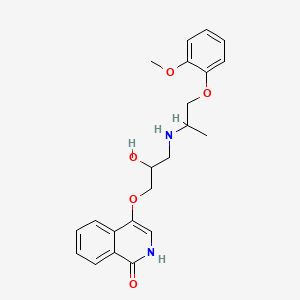

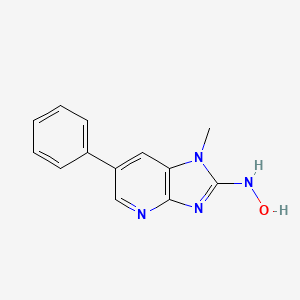

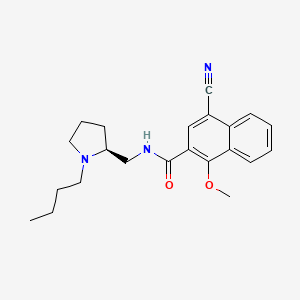

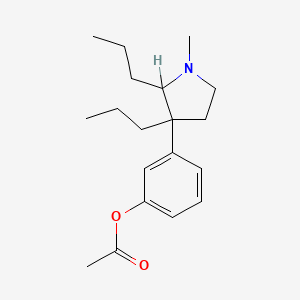

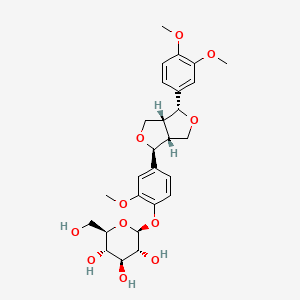

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCKOBAHMGTMW-LGQRSHAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197589 | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-41-2 | |

| Record name | Phillyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phillyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHILLYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

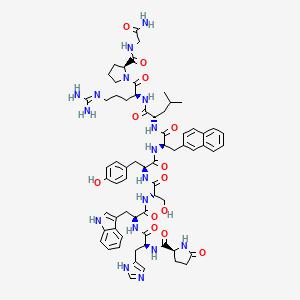

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.